molecular formula C24H24ClN5O2 B2894993 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850242-84-1

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2894993
CAS No.: 850242-84-1
M. Wt: 449.94
InChI Key: TUZLEYVJZIMIME-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenylmethyl group, and a purino[7,8-a]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenylmethyl groups through various substitution reactions. The reaction conditions usually require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The chlorophenyl and dimethylphenylmethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include other purine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

CAS No.

850242-84-1

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.94

IUPAC Name

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O2/c1-15-5-6-16(2)17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)19-9-7-18(25)8-10-19/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

TUZLEYVJZIMIME-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C

solubility

not available

Origin of Product

United States

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